molecular formula C6H9N3 B2524320 2-Pyrimidin-4-YL-ethylamine CAS No. 857151-95-2

2-Pyrimidin-4-YL-ethylamine

Cat. No.: B2524320
CAS No.: 857151-95-2
M. Wt: 123.159
InChI Key: SQMGXCMBLRNMIB-UHFFFAOYSA-N
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Description

2-Pyrimidin-4-YL-ethylamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid Catalysts for Pyranopyrimidine Derivatives

Pyranopyrimidine scaffolds, related to 2-Pyrimidin-4-yl-ethylamine derivatives, are crucial in the pharmaceutical industry due to their synthetic applicability and bioavailability. Research has highlighted the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives. These catalysts offer diverse synthetic pathways, showcasing the compound's versatility in drug development (Parmar, Vala, & Patel, 2023).

Anti-Cancer Applications

Pyrimidine-Based Anticancer Agents

Pyrimidine derivatives have been extensively reported for their anticancer properties. The patents from 2009-2014 underscore the focus on pyrimidine-based compounds as anticancer agents, revealing their potential to interact with diverse enzymes, targets, and receptors. This underscores the broad pharmacological activities and the significant interest in pyrimidine derivatives within the research community as potential drug candidates (Kaur et al., 2014).

Role in Anti-Inflammatory Activities

Pyrimidine Derivatives in Anti-inflammatory Applications

Pyrimidine compounds have been identified for their potent anti-inflammatory effects, attributed to their inhibitory responses against key inflammatory mediators. The synthesis, anti-inflammatory activities, and structure-activity relationships (SARs) of various pyrimidine derivatives have been discussed, highlighting their potential in developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Neurological Applications

Pyrimidine Derivatives as CNS Agents

Pyrimidine and its derivatives play a significant role in central nervous system (CNS) pharmacology, including anticonvulsant and antidepressant activities. Their widespread biological and clinical applications make pyrimidine derivatives a key focus for developing new drugs targeting CNS disorders (Kumar, Deep, & Narasimhan, 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Pyrimidin-4-YL-ethylamine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of pyrimidine-based drugs, which include absorption, distribution, metabolism, and excretion, are discussed in general terms . These properties impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are a result of the compound’s interaction with its targets, the protein kinases, and its impact on the biochemical pathways controlled by these enzymes .

Safety and Hazards

The safety and hazards associated with “2-Pyrimidin-4-YL-ethylamine” have been documented in several studies . For instance, one study provides safety information for this compound dihydrochloride .

Future Directions

The future directions for the research and development of “2-Pyrimidin-4-YL-ethylamine” and its derivatives have been discussed in several studies . For instance, one study highlights the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Properties

IUPAC Name

2-pyrimidin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGXCMBLRNMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.